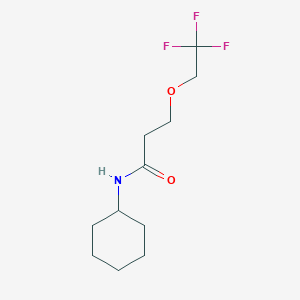![molecular formula C34H26NOP B14916164 (3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B14916164.png)
(3AS,8aR)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic compound that features a unique combination of phosphanyl and oxazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The starting materials often include biphenyl derivatives and phosphanyl reagents. The reaction conditions may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The biphenyl and phosphanyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while reduction of the oxazole ring could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is used as a ligand in catalysis. Its unique structure allows it to coordinate with metal centers, facilitating various catalytic processes.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may investigate its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industry, (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole could be used in the development of new materials with specific properties, such as improved conductivity or stability.
Wirkmechanismus
The mechanism of action of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole depends on its application. As a ligand in catalysis, it coordinates with metal centers to form active catalytic species. In biological systems, it may interact with specific molecular targets, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole: Unique due to its combination of phosphanyl and oxazole groups.
Phosphine oxides: Similar in having a phosphanyl group but differ in oxidation state and reactivity.
Biphenyl derivatives: Share the biphenyl core but lack the phosphanyl and oxazole functionalities.
Uniqueness
The uniqueness of (3AS,8aR)-2-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole lies in its multifunctional nature, combining phosphanyl, biphenyl, and oxazole groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C34H26NOP |
|---|---|
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
[2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]phenyl]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C34H26NOP/c1-3-14-25(15-4-1)37(26-16-5-2-6-17-26)32-22-12-11-20-29(32)28-19-9-10-21-30(28)34-35-33-27-18-8-7-13-24(27)23-31(33)36-34/h1-22,31,33H,23H2/t31-,33+/m1/s1 |
InChI-Schlüssel |
WQLJYIJYCLEJEF-VTIYRKAUSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B14916100.png)
![4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14916118.png)





![[9-(prop-2-enoyloxymethyl)-8-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B14916149.png)





